NCT-503

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

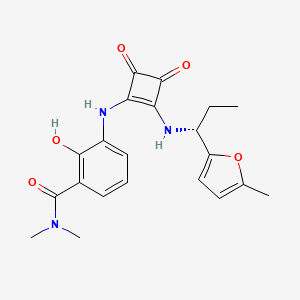

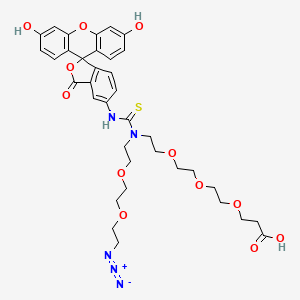

NCT-503 is a small-molecule inhibitor of phosphoglycerate dehydrogenase, an enzyme that catalyzes the first step in the serine biosynthesis pathway. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the growth of cancer cells that rely on the serine biosynthesis pathway .

Mechanism of Action

Target of Action

NCT-503, also known as N-(4,6-dimethylpyridin-2-yl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carbothioamide or N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide, primarily targets Phosphoglycerate Dehydrogenase (PHGDH) . PHGDH is the first and rate-limiting enzyme in the de novo serine synthesis pathway .

Mode of Action

This compound acts as an inhibitor of PHGDH . It reduces the production of glucose-derived serine . The compound exhibits a non-competitive inhibition mode against 3-phosphoglycerate (3-PG) and NAD+, the substrates of PHGDH .

Biochemical Pathways

By inhibiting PHGDH, this compound affects the serine synthesis pathway . This leads to a reduction in the synthesis of glucose-derived serine . Furthermore, this compound treatment reroutes glucose-derived carbons into the TCA cycle .

Result of Action

This compound has been shown to suppress the growth of PHGDH-dependent cancer cells in culture and in xenograft tumors . It also induces G1/S cell cycle arrest in MDA-MB-468 cells . Furthermore, this compound treatment strongly reduces the synthesis of glucose-derived citrate in all cell models investigated .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be potentiated by other drugs, such as bortezomib, as observed in multiple myeloma cell lines . .

Biochemical Analysis

Biochemical Properties

NCT-503 is known to inhibit the enzyme 3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes the rate-limiting step of serine synthesis from glucose . The inhibition of PHGDH by this compound reduces the formation of serine derived from glucose . This compound exhibits good stability and aqueous solubility .

Cellular Effects

This compound has been shown to have significant cytotoxic effects on triple-negative breast cancer (TNBC) cell lines . It has been observed to cause G1/S cell cycle arrest in MDA-MB-468 cells . The compound’s effects on cell function include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PHGDH, leading to the inhibition of this enzyme . This binding is noncompetitive with respect to both 3-phosphoglycerate (3-PG) and NAD+, two substrates of PHGDH .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to exhibit good stability, with more than 98% of the compound remaining after 48 hours in assay buffer .

Metabolic Pathways

This compound is involved in the serine synthesis pathway, where it inhibits the enzyme PHGDH . This leads to a reduction in the formation of serine derived from glucose .

Preparation Methods

Synthetic Routes and Reaction Conditions

NCT-503 is synthesized through a series of chemical reactions involving the formation of a piperazine derivative. The synthetic route typically involves the reaction of a piperazine compound with various reagents to introduce functional groups that enhance its inhibitory activity against phosphoglycerate dehydrogenase .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and solvent choice. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

NCT-503 primarily undergoes non-competitive inhibition reactions with phosphoglycerate dehydrogenase. It does not significantly interact with other dehydrogenases or receptors, making it a selective inhibitor .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as piperazine, various halogenated compounds, and solvents like dimethyl sulfoxide. Reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Major Products Formed

The major product formed from the synthesis of this compound is the piperazine derivative itself, which exhibits inhibitory activity against phosphoglycerate dehydrogenase. By-products are minimized through careful control of reaction conditions and purification processes .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NCT-503

This compound is unique due to its high selectivity for phosphoglycerate dehydrogenase and its ability to inhibit the enzyme in a non-competitive manner. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name |

N-(4,6-dimethylpyridin-2-yl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N4S/c1-14-11-15(2)24-18(12-14)25-19(28)27-9-7-26(8-10-27)13-16-3-5-17(6-4-16)20(21,22)23/h3-6,11-12H,7-10,13H2,1-2H3,(H,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNSZIQUFLWRLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

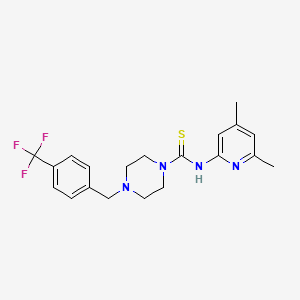

![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)